molecular formula C20H29N5O2 B5284083 2-(4-ethylpiperazin-1-yl)-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-(4-ethylpiperazin-1-yl)-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B5284083
M. Wt: 371.5 g/mol
InChI Key: TWYIHJKRGPYAMM-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a tetrahydropyrimidine core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with ethyl chloroformate under basic conditions.

    Construction of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors, such as urea derivatives, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the piperazine and tetrahydropyrimidine intermediates using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tetrahydropyrimidine core using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies, including molecular docking and kinetic analyses, are often conducted to elucidate the precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-ethylpiperazin-1-yl)-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-4-24-9-11-25(12-10-24)20-22-17(13-18(26)23-20)19(27)21-16-7-5-15(6-8-16)14(2)3/h5-8,14,17H,4,9-13H2,1-3H3,(H,21,27)(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYIHJKRGPYAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(CC(=O)N2)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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